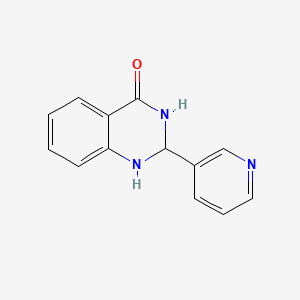

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-pyridin-3-yl-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8,12,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQROQEKRGLIYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities.

Scientific Research Applications

The compound 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a significant molecule in medicinal chemistry, particularly noted for its diverse applications in various fields such as pharmacology, biochemistry, and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The molecular structure of this compound features a quinazolinone core with a pyridine substituent. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Molecular Formula

- C : 12

- H : 10

- N : 2

- O : 1

Structural Representation

The compound can be represented as follows:

Pharmacological Applications

Research has indicated that this compound exhibits promising pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. For instance, modifications at the nitrogen positions have been explored to enhance cytotoxicity against specific tumors .

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with specific protein targets makes it a valuable tool in drug discovery research.

Material Science

Recent advancements have seen the application of this compound in developing new materials, particularly in organic electronics and photonic devices. Its unique electronic properties allow it to be used in creating organic semiconductors and sensors.

| Derivative | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 5.6 | Effective against breast cancer |

| Compound B | Antimicrobial | 12.3 | Active against E. coli |

| Compound C | Enzyme Inhibition | 8.9 | Inhibits kinase activity |

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Organic Semiconductors | Used in fabricating thin-film transistors | |

| Photonic Devices | Employed in light-emitting diodes (LEDs) |

Case Study 1: Anticancer Activity

A study published in November 2024 demonstrated that a specific derivative of this compound showed significant inhibition of tumor growth in vitro and in vivo models for breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of intrinsic pathways .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. The findings revealed that certain derivatives exhibited potent activity against strains resistant to conventional antibiotics, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one are influenced by substituents at the C2 and C3 positions. Below is a comparative analysis with structurally related dihydroquinazolinones:

Key Structural Insights :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at C2 enhance target binding in anti-TB and larvicidal applications . Bulky aromatic groups (e.g., naphthyl, styryl) improve cytotoxicity by stabilizing hydrophobic interactions in tubulin’s binding pocket .

Comparative Pharmacokinetics: Compounds with methylthio groups (e.g., 2f, 2g in ) exhibit lower yields (58–85%) but higher metabolic stability due to sulfur’s resistance to oxidation .

Contradictory Trends :

- While 4-fluorophenyl analogs show moderate cathepsin B inhibition, 4-chlorophenyl derivatives are more potent, likely due to increased electronegativity .

- Pyridin-3-yl substitution (target compound) outperforms pyridin-2-yl analogs in cytotoxicity, possibly due to better spatial alignment in tubulin’s binding site .

Biological Activity

2-(Pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of 2,3-dihydroquinazolin-4(1H)-ones, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : Several studies have demonstrated that compounds in this class exhibit significant antimicrobial properties. For instance, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25.0 μg/mL .

- Anticancer Activity : Research indicates that certain derivatives possess strong anticancer effects. A study highlighted that a specific derivative exhibited broad-spectrum anticancer activity against various cell lines (HepG2, U251, PANC-1, A549, and A375), inhibiting tubulin polymerization and inducing apoptosis .

- Anti-inflammatory and Analgesic Properties : The compound has also been noted for its anti-inflammatory and analgesic effects, contributing to its potential use in treating chronic pain conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Molecular docking studies have shown that these compounds can effectively bind to specific enzyme active sites, disrupting their normal function. For example, the interaction with enzymes such as Antigen 85C from Mycobacterium tuberculosis has been characterized .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase in cancer cells, which is critical for halting tumor growth. This is achieved through the disruption of microtubule networks .

Study 1: Anti-Tubercular Activity

A study evaluated a series of novel 2,3-dihydroquinazolin-4(1H)-one analogues for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, one demonstrated an MIC of 12.5 μg/mL, indicating strong potential as a therapeutic agent against tuberculosis .

Study 2: Anticancer Activity

Another research focused on a derivative that showed significant antiproliferative effects across multiple cancer cell lines. This compound was found to inhibit tubulin polymerization and promote apoptosis by up-regulating cleaved PARP-1 and caspase-3 levels. In vivo studies further confirmed its efficacy in reducing tumor growth in xenograft models without significant toxicity .

Data Tables

Q & A

Q. How can computational methods predict the binding affinity of this compound to targets like SIRT1?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions between the dihydroquinazolinone core and SIRT1’s catalytic domain (PDB: 4I5I). Binding free energy (ΔG) is calculated using MM-GBSA. Molecular dynamics (MD) simulations (50 ns) assess stability of hydrogen bonds with residues like Glu230 and His363. Comparative studies with MHY2251 (a known SIRT1 inhibitor) validate predictions .

Q. What strategies improve aqueous solubility and bioavailability of dihydroquinazolinone derivatives?

- Methodological Answer : Introduce hydrophilic substituents (e.g., -OH, -SO3H) at the phenyl or pyridinyl groups. Nanoformulation with PEGylated liposomes enhances solubility (e.g., 10-fold increase in PBS). Pharmacokinetic studies in rodent models measure Cmax and AUC. LogP values <3.0 (via HPLC) correlate with improved bioavailability .

Notes

- Data Contradictions : While HAP NPs show high recyclability (>3 cycles) in aqueous media , β-cyclodextrin-SO3H catalysts may degrade after repeated use due to sulfonic group leaching .

- Unresolved Issues : The role of stereochemistry (e.g., R vs. S configurations) in cytotoxic activity remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.